
Cyclopentenylcytosine
概要
説明
Cyclopentenylcytosine (CPE-C) is a carbocyclic nucleoside analog and synthetic derivative of neplanocin A, a natural fermentation product. Structurally, it replaces the ribose sugar moiety with a cyclopentenyl ring, conferring resistance to degradation by nucleoside phosphorylases . CPE-C primarily inhibits cytidine triphosphate (CTP) synthetase, an enzyme critical for converting uridine triphosphate (UTP) to CTP, thereby depleting intracellular CTP pools essential for viral DNA replication . Initially developed as an anticancer agent, CPE-C demonstrated broad-spectrum antiviral activity against RNA and DNA viruses, including adenoviruses (HAdV), herpesviruses, and flaviviruses .
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentenylcytosine can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cytidine derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process. The resulting this compound is then purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets stringent quality standards. Advanced analytical techniques, such as high-performance liquid chromatography, are employed to monitor the purity and consistency of the compound.
化学反応の分析
Types of Reactions: Cyclopentenylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule, leading to the formation of new derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. The choice of reagent and reaction conditions depends on the desired substitution product.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction may produce reduced forms with different biological activities. Substitution reactions can lead to the formation of new nucleoside analogs with potential therapeutic applications.
科学的研究の応用
Cyclopentenylcytosine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of novel nucleoside analogs and other bioactive molecules.
Biology: this compound is employed in studies investigating the mechanisms of nucleoside metabolism and the role of nucleosides in cellular processes.
Medicine: The compound has shown promise as an antiviral and anticancer agent. It has demonstrated activity against a variety of viruses and cancer cell lines, making it a potential candidate for therapeutic development.
Industry: this compound is used in the development of new pharmaceuticals and as a research tool in drug discovery and development.
作用機序
The mechanism of action of cyclopentenylcytosine involves the inhibition of cytidine triphosphate synthetase, an enzyme crucial for the synthesis of cytidine triphosphate. By inhibiting this enzyme, this compound disrupts the synthesis of cytidine triphosphate, leading to a depletion of this essential nucleotide. This disruption affects various cellular processes, including DNA and RNA synthesis, ultimately resulting in the inhibition of viral replication and cancer cell proliferation.
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural and Mechanistic Differences
CPE-C vs. Cidofovir (S-HPMPC)
- Structure: CPE-C: Carbocyclic nucleoside with a cyclopentenyl ring replacing the sugar moiety . Cidofovir: Acyclic nucleoside phosphonate with a phosphonomethoxyethyl group .
- Mechanism :
CPE-C vs. 2',3'-Dideoxycytidine (ddC)
- ddC lacks a 3'-hydroxyl group, causing chain termination during reverse transcription (used in HIV therapy).
In Vitro Antiviral Activity
CPE-C exhibits superior potency against adenoviruses compared to cidofovir and other nucleoside analogs (Table 1):
Table 1. In Vitro EC₅₀ Values Against Adenovirus Serotypes
Compound | HAdV5 | HAdV8 | HAdV37 |
---|---|---|---|
CPE-C | 0.030 µg/mL | 0.059 µg/mL | 0.046 µg/mL |
Cidofovir | 5.367 µg/mL | 0.427 µg/mL | 12.6 µg/mL |
Data derived from plaque reduction assays in A549 cells .
- CPE-C's EC₅₀ values are ~100-fold lower than cidofovir for most HAdV serotypes, indicating higher potency .
- Broad-spectrum activity: Effective against HAdV1, HAdV2, HAdV3, HAdV4, HAdV7a, HAdV8, HAdV19/64, and HAdV37 .
In Vivo Efficacy in Ocular Models
In the Ad5/NZW rabbit ocular replication model:
- 3% CPE-C (4X/day) : Reduced HAdV5-positive cultures by 85% (vs. saline control) and shortened viral shedding duration by 6.8 days .
- 0.5% Cidofovir (2X/day) : Reduced HAdV5-positive cultures by 83% but caused significant ocular toxicity (e.g., nasolacrimal duct obstruction) in clinical trials .
Key Advantages and Challenges
Advantages of CPE-C :
- Superior potency against adenoviruses.
- Localized efficacy with minimal ocular irritation.
- Resistance to enzymatic degradation due to carbocyclic structure .
Challenges :
生物活性
Cyclopentenylcytosine (CPEC) is a synthetic nucleoside analogue of cytidine that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article reviews the biological activities of CPEC, focusing on its mechanisms of action, efficacy in various cancer models, and antiviral properties.
CPEC is phosphorylated intracellularly to form its active metabolite, cyclopentenylcytidine triphosphate (CPEC-TP). This metabolite acts as a non-competitive inhibitor of cytidine-5'-triphosphate synthetase (CTP-synthetase), an enzyme crucial for the synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP). CTP is essential for RNA and DNA synthesis, making CTP-synthetase a strategic target in cancer therapy, especially since malignant cells often exhibit elevated levels of this enzyme .
In Vitro Studies
CPEC has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- Leukemia : In vitro studies revealed that CPEC inhibited the proliferation of human leukemia cell lines, such as MOLT-4 and HL-60, with IC50 values in the nanomolar range. For instance, a concentration of 30 nM CPEC almost completely inhibited DNA synthesis in HL-60 cells .
- Colorectal Cancer : CPEC was tested on several colorectal cancer cell lines, including HT-29, HCT 116, and SNU-C4. The IC50 values varied from 10 to 60 nM after 72 hours of incubation. In vivo studies showed that while CPEC did not fully stop tumor growth in HT-29 xenografts, it significantly reduced the growth rate compared to controls .
In Vivo Studies
Animal models have been used to evaluate the effectiveness of CPEC:
- Mouse Models : In studies involving L1210 lymphoid leukemia models, CPEC treatment resulted in an increase in lifespan ranging from 111% to 122% at specific dosages. However, higher doses led to toxicity without significant efficacy .
- Combination Therapies : CPEC has been explored in combination with other chemotherapeutics like cisplatin. When administered together with cisplatin, CPEC enhanced tumor reduction compared to cisplatin alone, indicating a potential synergistic effect .
Antiviral Activity
CPEC has also been investigated for its antiviral properties:
- Broad-Spectrum Antiviral Activity : Recent studies have shown that CPEC exhibits antiviral activity against over 20 different viruses. In vitro assays demonstrated effective concentrations (EC50) ranging from 0.03 to 0.059 μg/mL against various adenovirus types .
- Ocular Application : A study using an Ad5/NZW rabbit model showed that topical administration of CPEC significantly reduced adenoviral infections without notable ocular toxicity. These findings suggest that CPEC may be a viable candidate for treating ocular viral infections .
Case Studies and Clinical Trials
A phase I clinical trial evaluated the safety and efficacy of CPEC in patients with solid tumors. While some patients experienced unexplained cardiotoxicity, this effect could not be replicated in animal models. This discrepancy highlights the need for cautious interpretation of clinical data and further investigation into the drug's safety profile .
Summary Table of Biological Activities
Activity Type | Cell Lines/Models | IC50/EC50 Values | Observations |
---|---|---|---|
Antitumor | HL-60 (Leukemia) | ~30 nM | Complete DNA synthesis inhibition |
HT-29 (Colorectal) | 10 - 60 nM | Reduced growth rate in vivo | |
L1210 (Mouse model) | N/A | Increased lifespan by up to 122% | |
Antiviral | Various Adenoviruses | 0.03 - 0.059 μg/mL | Significant reduction in viral load |
Ad5/NZW Rabbit Model | N/A | Non-toxic; effective against ocular infections |
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of cyclopentenylcytosine (CPC) in leukemia models, and how can researchers design experiments to validate its effects on CTP synthetase inhibition?
CPC inhibits CTP synthetase, depleting intracellular CTP and dCTP pools, which disrupts DNA/RNA synthesis in cancer cells . To validate this, researchers should:
- Use liquid chromatography-mass spectrometry (LC-MS) to quantify CTP/dCTP levels in treated vs. untreated cells.
- Compare dose-response curves (e.g., 50–300 nM CPC) in leukemia cell lines like MOLT-3, measuring viability via MTT assays .
- Include rescue experiments by supplementing exogenous cytidine to confirm mechanism specificity .
Q. What are the standard in vitro protocols for assessing CPC-induced apoptosis, and how should time-dependent effects be analyzed?
- Treat T-lymphoblastoid cells (e.g., MOLT-3) with CPC (50–300 nM) for 8–16 hours.
- Use flow cytometry with Annexin V/PI staining to quantify apoptosis/necrosis .
- Perform time-course studies (e.g., 0–24 hours) to establish kinetic profiles, using statistical tools like two-way ANOVA to compare time and concentration effects .
Q. How can researchers optimize cell culture conditions to study CPC’s synergistic effects with arabinosylcytosine (araC)?
- Co-administer CPC and araC at subtherapeutic doses (e.g., 10–100 nM each) to minimize off-target cytotoxicity.
- Measure synergistic indices via the Chou-Talalay method, combining dose-response matrices and CompuSyn software .
- Validate DNA damage via γ-H2AX staining or comet assays to confirm enhanced araC incorporation .
Advanced Research Questions
Q. How do contradictory findings regarding CPC’s apoptosis mechanisms in different leukemia subtypes inform experimental design?
Some studies report caspase-dependent apoptosis, while others note necrosis dominance in CPC-treated cells . To resolve this:
- Compare cell lines (e.g., ALL vs. AML) using caspase inhibitors (e.g., Z-VAD-FMK) to delineate pathways.
- Perform transcriptomic profiling (RNA-seq) to identify lineage-specific differences in apoptosis regulators .
- Use metabolomic analyses to correlate CTP depletion levels with cell death modality .
Q. What methodological challenges arise when translating CPC’s in vitro efficacy to in vivo models, and how can pharmacokinetic (PK) studies address them?
- CPC’s short plasma half-life and rapid renal clearance limit bioavailability. To mitigate this:
- Use sustained-release formulations (e.g., PEGylated nanoparticles) in murine xenograft models.
- Monitor plasma/tissue CPC levels via LC-MS and correlate with tumor regression .
- Address species-specific metabolic differences by comparing humanized liver mouse models to standard immunocompetent systems .
Q. What experimental strategies can resolve discrepancies in CPC’s antiviral vs. anticancer efficacy reported in preclinical studies?
- Antiviral activity against adenovirus (e.g., reduced viral load in ocular models ) may conflict with its primary anticancer use. Researchers should:
- Conduct comparative dose-response studies in antiviral (non-cancer) vs. oncologic models.
- Evaluate tissue-specific CTP synthetase isoform expression via qPCR/Western blotting to explain differential effects .
- Use siRNA knockdown of CTP synthetase in non-cancer cells to isolate antiviral mechanisms .
Q. How can researchers investigate CPC resistance mechanisms in relapsed leukemia models?
- Generate CPC-resistant cell lines via gradual dose escalation (e.g., 6–12 months) and perform whole-exome sequencing to identify mutations in CTP synthetase or nucleoside transporters .
- Validate resistance markers using CRISPR-Cas9 knock-in models and test combinatorial therapies (e.g., CPC + gemcitabine) to overcome resistance .
Q. Methodological Considerations
- Data Presentation : Use line graphs for time-/dose-dependent apoptosis and heatmaps for synergistic drug interactions. Include error bars (±SEM) and p-values from Student’s t-tests .
- Statistical Analysis : For combination therapies, employ Bliss independence or Loewe additivity models to quantify synergy .
- Ethical Reporting : Disclose CPC’s cytotoxic effects on normal proliferating cells (e.g., bone marrow) in preclinical studies, as highlighted in patent literature .
特性
IUPAC Name |
4-amino-1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGMZAICVPCBJ-VDAHYXPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238212 | |
Record name | Cyclopentenyl cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 7.5 (mg/mL), Acetate buffer, pH 4 10.0 (mg/mL), Carbonate buffer, pH 9 7.5 (mg/mL), 0.1 N HCl 15.0 (mg/mL), 0.1 N NaOH 7.5 (mg/mL), Ethanol < 1 (mg/mL), Methanol < 1 (mg/mL), Butanol < 1 (mg/mL), Dimethylacetamide > 30.0 (mg/mL), DMSO > 30.0 (mg/mL), Acetonitrile < 1 (mg/mL), Ethyl acetate < 1 (mg/mL), Chloroform < 1 (mg/mL), Toluene < 1 (mg/mL) | |
Record name | CYCLOPENTENYLCYTOSINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/375575%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
90597-22-1 | |
Record name | Cyclopentenylcytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90597-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentenyl cytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090597221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentenylcytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentenyl cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPENTENYL CYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MO0NDN8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。